Aluminum;copper -

Aluminum;copper

Catalog Number: EVT-14872689
CAS Number:
Molecular Formula: AlCu
Molecular Weight: 90.53 g/mol
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Product Introduction

Overview

Aluminum and copper are two widely used metals in various industrial applications. When combined, they form aluminum-copper alloys, which are significant due to their unique properties and applications, particularly in aerospace and automotive industries. These alloys primarily consist of aluminum as the base metal with copper as the principal alloying element, often supplemented by other elements such as magnesium, iron, nickel, and silicon to enhance specific characteristics. The classification of aluminum-copper alloys is based on their processing methods, which include wrought and cast forms.

Source and Classification

Aluminum-copper alloys (denoted as AlCu) are classified into two main categories: wrought alloys and cast alloys. Wrought alloys are typically processed through rolling or forging, while cast alloys are produced by pouring molten metal into molds. The copper content in these alloys usually ranges from 3% to 6%, with specific grades designed for different applications. Notable grades include AlCu4PbMgMn and AlCu6BiPb, each with distinct compositions that determine their mechanical properties and usability in various environments .

Synthesis Analysis

Methods of Synthesis

The synthesis of aluminum-copper alloys can be achieved through several methods:

  1. Melting and Casting: The most common method where aluminum and copper are melted together at high temperatures (around 660 °C for aluminum) until a homogeneous liquid alloy is formed.
  2. Powder Metallurgy: Involves mixing fine powders of aluminum and copper, followed by compaction and sintering to form a solid piece.
  3. Mechanical Alloying: A process where powders of aluminum and copper are mixed and subjected to high-energy ball milling, resulting in a fine dispersion of copper within the aluminum matrix.

Technical Details

During melting, careful control of temperature and composition is crucial to prevent oxidation and ensure uniformity. The cooling rate during solidification also affects the microstructure, influencing the mechanical properties of the final product .

Molecular Structure Analysis

Structure

The molecular structure of aluminum-copper alloys is characterized by a solid solution of copper within the aluminum matrix. At elevated temperatures, a eutectic mixture forms at approximately 547 °C with 33% copper content. As the temperature decreases, the solubility of copper in aluminum reduces significantly; at room temperature, it is only about 0.1% .

Data

The intermetallic phase Al2Cu\text{Al}_2\text{Cu} can form at higher copper concentrations, exhibiting a tetragonal crystal structure distinct from the face-centered cubic structure of aluminum . The presence of GP(II) zones contributes significantly to the strength of these alloys through coherent precipitation.

Chemical Reactions Analysis

Reactions

Aluminum-copper alloys undergo several chemical reactions during processing and application:

  1. Oxidation: Aluminum readily oxidizes when exposed to air, forming a protective layer of aluminum oxide that can inhibit further corrosion.
  2. Corrosion: In environments containing moisture or salts, galvanic corrosion can occur when aluminum is coupled with more noble metals like copper.

Technical Details

Understanding these reactions is crucial for improving the corrosion resistance of aluminum-copper alloys by employing coatings or surface treatments .

Mechanism of Action

The mechanism through which aluminum-copper alloys achieve their mechanical strength involves:

  1. Solid Solution Strengthening: Copper atoms occupy interstitial sites in the aluminum lattice, hindering dislocation movement.
  2. Precipitation Hardening: Heat treatment processes lead to the formation of fine precipitates (GP zones) that further obstruct dislocation motion .

Data indicates that optimal aging conditions can enhance yield strength significantly due to these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 2.7 g/cm³ for pure aluminum; increases with copper addition.
  • Melting Point: Varies based on composition but generally around 660 °C for aluminum; eutectic point at 547 °C.
  • Thermal Conductivity: High thermal conductivity makes these alloys suitable for heat exchangers.

Chemical Properties

Applications

Aluminum-copper alloys are predominantly used in:

  • Aerospace Industry: Due to their high strength-to-weight ratio, they are ideal for aircraft structures.
  • Automotive Components: Used in parts requiring lightweight materials with good mechanical properties.
  • Marine Applications: Certain grades exhibit improved corrosion resistance suitable for marine environments.

These applications leverage the unique combination of strength, lightness, and thermal conductivity offered by aluminum-copper alloys .

Introduction to Aluminum-Copper Systems in Materials Science

Historical Evolution of Al-Cu Alloy Development

The scientific journey of Al-Cu alloys began long before aluminum’s isolation as a pure metal. Ancient civilizations used alum (potassium aluminum sulfate) for dyeing and water purification, with Pliny the Elder documenting its applications in Naturalis Historia [1]. However, aluminum remained a laboratory curiosity until the 19th century due to its extreme affinity for oxygen. In 1825, Hans Christian Ørsted produced the first trace quantities of aluminum via potassium amalgam reduction of aluminum chloride, followed by Friedrich Wöhler’s synthesis of aluminum powder in 1827 [1] [8]. These methods were impractical for industrial use, rendering aluminum more valuable than gold.

A pivotal advancement came in 1854 when Henri Sainte-Claire Deville developed the first industrial-scale process using sodium reduction of alumina derived from bauxite [1] [8]. This reduced aluminum’s cost tenfold, enabling Napoleon III to commission aluminum tableware for state banquets [1]. The 1886 Hall-Héroult electrolytic process further revolutionized production, making aluminum commercially viable. Concurrently, Alfred Wilm’s 1906 discovery of age hardening in Al-4%Cu alloys (duralumin) marked a materials science milestone. Duralumin’s strength doubled after quenching and room-temperature aging due to Guinier-Preston (GP) zone formation [6], enabling the first all-metal aircraft (Junkers F13) in 1919.

Table 1: Key Historical Milestones in Al-Cu Alloy Development

YearDevelopmentKey FiguresSignificance
1825First aluminum isolationHans Christian ØrstedTrace quantities via potassium amalgam reduction
1854Industrial sodium reduction processHenri Sainte-Claire DevilleEnabled Napoleon III’s aluminum tableware
1886Hall-Héroult electrolytic processHall & HéroultMass production of affordable aluminum
1906Discovery of age hardening (duralumin)Alfred WilmStrength doubling via GP zone precipitation
1919First all-metal aircraft (Junkers F13)Hugo JunkersDemonstrated duralumin’s aerospace viability

Theoretical Frameworks for Al-Cu Phase Interactions

The Al-Cu phase diagram exhibits intricate solubility limits and intermetallic phases critical for alloy performance. Theoretical models have evolved from empirical Calphad (Calculation of Phase Diagrams) methods to first-principles computational approaches:

  • Phase Stability and Precipitation Sequence: The Al-rich end features a sequence of metastable phases: supersaturated solid solution (SSS) → GP zones → θ'' (Al₃Cu) → θ' (Al₂Cu) → stable θ (Al₂Cu) [9]. GP zones form as atomic Cu layers on {100} planes of the aluminum matrix, while θ'' and θ' exhibit tetragonal structures with coherent/semi-coherent interfaces. The θ phase is fully incoherent and thermodynamically stable but mechanically brittle [2].

  • Cluster Expansion (CE) and Statistical Mechanics: Modern simulations resolve long-standing uncertainties in phase boundaries. For example, CE methods combined with density functional theory (DFT) predict solvus temperatures for θ'' (175°C) and θ' (300°C) with ≤5% deviation from experimental data [2]. The Gibbs free energy (ΔG) of each phase is calculated as:$$ΔG = ΔH - TΔS$$where ΔH is enthalpy from CE, T is temperature, and ΔS includes configurational and vibrational entropy. Vibrational entropy stabilizes θ' at >200°C by reducing its ΔG relative to θ'' [2].

  • High-Entropy Alloys (HEAs): In AlₓCuᵧFeCrNiCo systems, Al/Cu ratios dictate phase abundance. At Al/Cu >1, body-centered cubic (BCC) phases dominate due to Al’s large atomic radius, while face-centered cubic (FCC) phases prevail at Cu/Al >1 [7]. Enthalpy of mixing (ΔHₘᵢₓ) calculations explain this: strongly negative ΔHₘᵢₓ for Al-Ni pairs (–22 kJ/mol) drives BCC formation, whereas positive ΔHₘᵢₓ for Cu-Cr pairs (+12 kJ/mol) promotes phase separation [7].

Table 2: Al-Cu Metastable Phases and Their Characteristics

PhaseCrystal StructureCoherencyTypical Size (nm)Hardness Contribution (HV)
GP ZonesMonolayer Cu on {100}Fully coherent1–4+30–50
θ''Tetragonal (Al₃Cu)Coherent5–20+70–100
θ'Tetragonal (Al₂Cu)Semi-coherent50–200+120–150
θBody-centered tetragonalIncoherent>500+20 (embrittles matrix)

Role of Al-Cu Composites in Modern Engineering Paradigms

Al-Cu alloys have transcended conventional applications through advanced processing techniques and hybrid composites:

  • Metal Matrix Composites (MMCs): Reinforcing Al-Cu matrices with ceramics like boron carbide (B₄C) or graphite enhances wear resistance and stiffness. Adding 10 vol% B₄C to AA2219 (Al-6.3%Cu) elevates tensile strength by 40% (to 450 MPa) while reducing wear rates by 60% [3]. Graphite inclusions impart self-lubricating properties, critical for bearings and bushings in automotive systems. Taguchi optimization models reveal that reinforcement content (65% contribution) dominates wear performance over load (20%) or sliding speed (15%) [3].

  • Additive Manufacturing (AM): Wire-arc directed energy deposition (WA-DED) of Al-Cu alloys (e.g., AA2050) exploits intrinsic heat treatment (IHT). Layer-by-layer deposition subjects underlying layers to cyclic reheating (100–200°C), dissolving coarse θ' phases and promoting θ'' precipitation [5] [9]. Post-fabrication solution treatment (535°C/2h) and aging (165°C/16h) homogenize microstructure, boosting ductility from <8% to >10.2% while retaining 350 MPa strength [9].

  • High-Entropy Alloys (HEAs): Al₁.₅CuCrFeNiCo HEAs exhibit hierarchical microstructures with FCC/BCC dual-phase matrices and nano-scale Al-Cu precipitates. This design achieves 1.2 GPa yield strength and 15% ductility via dislocation pinning at phase boundaries [7]. Such alloys are candidates for turbine blades and nuclear reactor components where radiation resistance and high-temperature stability are paramount.

  • Thermal Management: Beryllium-copper (Cu-Be) alloys in Al-Cu electronic packaging dissipate heat 50% faster than pure copper due to interfacial phonon scattering. These are integral to 5G/6G semiconductor lids and electric vehicle power modules [10].

Table 3: Modern Applications and Property Enhancements of Al-Cu Systems

Application DomainMaterial SystemKey EnhancementPerformance Metric
Aerospace StructuresAA2024 (Al-4.4%Cu)θ' precipitationσy = 450 MPa, KIC = 30 MPa√m
Automotive BearingsAl-Cu/Gr MMCsGraphite self-lubricationWear rate reduction: 60%
WA-DED Additive ManufacturingAA2050IHT + T6 agingεf = 10.2%, σy = 350 MPa
Semiconductor PackagingAl-Cu/Cu-Be compositesThermal conductivity: 300 W/m·KHeat flux dissipation: 50 W/cm²
HEAs for NuclearAl₁.₅CuCrFeNiCoRadiation-resistant dual-phase structureσy = 1.2 GPa, Tstable = 800°C

Compounds Mentioned: Aluminum; Copper; Al₂Cu (theta phase); Al₃Cu (theta'' phase); B₄C (boron carbide); Cu-Be (beryllium copper)

Properties

Product Name

Aluminum;copper

IUPAC Name

aluminum;copper

Molecular Formula

AlCu

Molecular Weight

90.53 g/mol

InChI

InChI=1S/Al.Cu

InChI Key

WPPDFTBPZNZZRP-UHFFFAOYSA-N

Canonical SMILES

[Al].[Cu]

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